2-(2-methoxyphenoxy)ethyl phenylcarbamate
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Overview
Description
2-(2-methoxyphenoxy)ethyl phenylcarbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, fenobucarb, and has been used as a pesticide to control pests in agriculture. However,
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)ethyl phenylcarbamate involves the inhibition of acetylcholinesterase. This leads to an increase in acetylcholine levels, which can improve cognitive function. Additionally, fenobucarb has been shown to have some anticonvulsant activity, which may be related to its effects on acetylcholine levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its effects on acetylcholine levels. Fenobucarb has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. Additionally, fenobucarb has been shown to have some anticonvulsant activity, which may be related to its effects on acetylcholine levels.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-methoxyphenoxy)ethyl phenylcarbamate in lab experiments is its ability to inhibit acetylcholinesterase, which can improve cognitive function. Additionally, fenobucarb has been shown to have some anticonvulsant activity, which may be useful in studying epilepsy. However, one limitation of using fenobucarb is its potential toxicity, which may limit its use in certain experiments.
Future Directions
For the study of fenobucarb include the development of new cholinesterase inhibitors and further studies to determine its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(2-methoxyphenoxy)ethyl phenylcarbamate involves the reaction of phenyl isocyanate with 2-(2-methoxyphenoxy)ethanol in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure fenobucarb.
Scientific Research Applications
2-(2-methoxyphenoxy)ethyl phenylcarbamate has been studied for its potential use as a cholinesterase inhibitor. Cholinesterase inhibitors are compounds that inhibit the activity of the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine. This results in an increase in acetylcholine levels in the brain, which can improve cognitive function.
properties
IUPAC Name |
2-(2-methoxyphenoxy)ethyl N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-14-9-5-6-10-15(14)20-11-12-21-16(18)17-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEBCPBBMISXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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